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Compound of Interest

Compound Name:
2,6-Difluoro-4-

hydroxybenzaldehyde

Cat. No.: B1360932 Get Quote

The synthesis of 2,6-Difluoro-4-hydroxybenzaldehyde requires the formylation of 3,5-

difluorophenol. The hydroxyl group is a powerful ortho-, para-directing activator for electrophilic

aromatic substitution. Since the target molecule requires formylation at the C4 position (para to

the hydroxyl group), this inherent electronic preference provides a strong foundation for

achieving high regioselectivity. Several classical formylation methods were evaluated for their

suitability in a large-scale production context:

Reimer-Tiemann Reaction: This method uses chloroform and a strong base to generate

dichlorocarbene as the electrophile.[1][2] While effective for some phenols, it often suffers

from moderate yields, the use of hazardous chloroform, and the formation of ortho-isomers

as byproducts, complicating purification.[3][4]

Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) as the formylating

agent, typically in an acidic medium like glyceroboric acid or trifluoroacetic acid.[5][6] It is

generally considered inefficient for large-scale synthesis due to low yields (often 15-20%)

and rigorous reaction conditions.[6][7]

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, an electrophilic iminium

salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a

halogenating agent such as phosphorus oxychloride (POCl₃).[8][9] It is a mild and efficient

method for formylating electron-rich aromatic and heteroaromatic compounds.[10][11] The
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Vilsmeier reagent is a weaker electrophile than those in other reactions, which enhances

selectivity for highly activated substrates like phenols.[12]

Chosen Strategy: The Vilsmeier-Haack reaction is the recommended method for the large-

scale synthesis of 2,6-Difluoro-4-hydroxybenzaldehyde. Its key advantages include high

yields, excellent regioselectivity driven by the electronic nature of the 3,5-difluorophenol

substrate, milder reaction conditions compared to alternatives, and the use of relatively

inexpensive and common industrial reagents. Its successful application in producing similar

hydroxybenzaldehydes has been documented in patent literature, underscoring its industrial

viability.[13]

Reaction Mechanism: The Vilsmeier-Haack Pathway
The synthesis proceeds in two main stages, as depicted below. Understanding this mechanism

is crucial for troubleshooting and process optimization.

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile,

attacking the electrophilic phosphorus oxychloride (POCl₃). This is followed by the

elimination of a phosphate derivative to form the highly electrophilic chloroiminium ion,

known as the Vilsmeier reagent.

Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich 3,5-difluorophenol

attacks the Vilsmeier reagent. The strong activating effect of the hydroxyl group directs this

attack to the para-position. The resulting iminium ion intermediate is then hydrolyzed during

aqueous workup to yield the final product, 2,6-Difluoro-4-hydroxybenzaldehyde.
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Vilsmeier-Haack Reaction Mechanism

Step 1: Vilsmeier Reagent Formation

Step 2: Electrophilic Substitution & Hydrolysis

DMF
Vilsmeier Reagent

(Chloroiminium Ion)
+ POCl₃

POCl₃

Iminium Intermediate3,5-Difluorophenol + Vilsmeier Reagent 2,6-Difluoro-4-
hydroxybenzaldehyde

Hydrolysis (H₂O)

Click to download full resolution via product page

Caption: The two-stage mechanism of the Vilsmeier-Haack formylation.

Detailed Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1 kg scale of the final product. All operations should be

conducted in a well-ventilated chemical reactor by trained personnel, adhering to strict safety

protocols.

Reagents and Materials
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Reagent/Ma
terial

CAS
Number

Molar Mass
( g/mol )

Quantity
Molar
Equiv.

Notes

3,5-

Difluorophen

ol

372-38-3 130.09 0.82 kg 1.0

Starting

material,

ensure >99%

purity.

Phosphorus

Oxychloride

(POCl₃)

10025-87-3 153.33
1.45 kg (0.88

L)
1.5

Highly

corrosive and

water-

reactive.

N,N-

Dimethylform

amide (DMF)

68-12-2 73.09
4.60 kg (4.87

L)
10.0

Anhydrous

grade, serves

as reagent

and solvent.

Dichlorometh

ane (DCM)
75-09-2 84.93 ~10 L -

For

extraction.

Sodium

Acetate

(anhydrous)

127-09-3 82.03 3.10 kg 6.0

For

hydrolysis/wo

rkup.

Deionized

Water
7732-18-5 18.02 ~30 L -

For workup

and washing.

Brine

(Saturated

NaCl)

7647-14-5 58.44 ~5 L - For washing.

Anhydrous

Magnesium

Sulfate

7487-88-9 120.37 ~0.5 kg - For drying.

Equipment
20 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and

a pressure-equalizing dropping funnel.
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Heating/cooling mantle or circulator for precise temperature control.

Condenser with a gas outlet connected to a scrubber (for HCl and POCl₃ fumes).

Large-volume separatory funnel or extraction vessel.

Rotary evaporator for solvent removal.

Vacuum oven for drying the final product.

Experimental Workflow
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Caption: Overall workflow for the large-scale synthesis.
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Step-by-Step Procedure
Vilsmeier Reagent Formation:

Charge the 20 L reactor with anhydrous DMF (4.87 L).

Begin stirring and purge the reactor with nitrogen.

Cool the DMF to 0-5 °C using an ice/salt bath or circulator.

Slowly add phosphorus oxychloride (0.88 L) dropwise via the addition funnel over 2-3

hours, ensuring the internal temperature does not exceed 10 °C. Causality: This addition

is highly exothermic; slow addition and efficient cooling are critical to prevent runaway

reactions and degradation of the reagent.

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30

minutes. The formation of a pale yellow to white crystalline slurry is expected.

Formylation Reaction:

Dissolve 3,5-difluorophenol (0.82 kg) in anhydrous DMF (1.0 L).

Add this solution to the Vilsmeier reagent in the reactor over approximately 1 hour,

maintaining the internal temperature below 15 °C.

Once the addition is complete, slowly warm the reaction mixture to room temperature and

then heat to 50-55 °C.

Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress by

TLC or HPLC until the starting material is consumed.

Hydrolysis (Workup):

In a separate vessel, prepare a solution of sodium acetate (3.10 kg) in deionized water (20

L). Cool this solution to 10-15 °C in an ice bath.

Carefully and slowly transfer the reaction mixture from the reactor into the stirred sodium

acetate solution. Causality: This quenching and hydrolysis step is also exothermic. A slow
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transfer rate is essential to control the temperature and safely neutralize acidic

byproducts.

After the transfer is complete, stir the mixture vigorously for 1 hour at room temperature. A

precipitate of the crude product may form.

Isolation and Purification:

Transfer the aqueous slurry to a large extraction vessel.

Extract the product with dichloromethane (1 x 5 L, then 2 x 2.5 L).

Combine the organic layers and wash sequentially with deionized water (2 x 2.5 L) and

brine (1 x 2.5 L).

Dry the organic layer over anhydrous magnesium sulfate (approx. 0.5 kg), stir for 30

minutes, and then filter.

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the

crude product as a solid.

Recrystallization:

Transfer the crude solid to a clean vessel.

Add a suitable solvent system (e.g., toluene or an ethanol/water mixture) and heat until the

solid dissolves completely.

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to

maximize crystal formation.

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry

under vacuum at 40-50 °C to a constant weight.

Expected Yield: 75-85%. Melting Point: 174-187 °C.[14]

Analytical Quality Control
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Test Method Specification

Appearance Visual
White to off-white crystalline

solid

Identity ¹H NMR, ¹³C NMR, FT-IR
Conforms to reference

spectrum

Purity HPLC / GC ≥ 98.0%

Melting Point Capillary Method 174 - 187 °C[14]

Residual Solvents GC-HS As per ICH guidelines

Safety and Hazard Management
This synthesis involves hazardous materials and requires strict adherence to safety protocols.

Personal Protective Equipment (PPE): Chemical-resistant gloves, flame-retardant lab coat,

and chemical splash goggles must be worn at all times. Operations involving POCl₃ should

be conducted with a face shield and acid-resistant apron.

Engineering Controls: All operations must be performed in a certified chemical fume hood or

a walk-in reactor bay with adequate ventilation and scrubbing capabilities for acid vapors.

Reagent Hazards:

Phosphorus Oxychloride (POCl₃): Acutely toxic, causes severe skin burns and eye

damage, and reacts violently with water. Handle only under an inert, dry atmosphere.

N,N-Dimethylformamide (DMF): A reproductive toxin and skin irritant. Avoid inhalation and

skin contact.

2,6-Difluoro-4-hydroxybenzaldehyde (Product): Causes skin and serious eye irritation.

May cause respiratory irritation.[15][16] Avoid dust inhalation.

Emergency Procedures:
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Spills: For POCl₃ spills, neutralize with a dry agent like sodium bicarbonate before

carefully treating with water. For solvent spills, absorb with a non-combustible absorbent

material.

Exposure: In case of skin contact, immediately flush with copious amounts of water for at

least 15 minutes and seek medical attention.[16] For eye contact, rinse cautiously with

water for several minutes and seek immediate medical attention.[16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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